molecular formula C19H24N2O B3033196 (1,4-Dibenzylpiperazin-2-yl)methanol CAS No. 94437-04-4

(1,4-Dibenzylpiperazin-2-yl)methanol

Cat. No. B3033196
CAS RN: 94437-04-4
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-UHFFFAOYSA-N
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Description

“(1,4-Dibenzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 94437-04-4 and a linear formula of C19H24N2O . It has a molecular weight of 296.41 .


Molecular Structure Analysis

The IUPAC name for this compound is (1,4-dibenzyl-2-piperazinyl)methanol. The InChI code for this compound is 1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .

Scientific Research Applications

Click Chemistry and Ligand Synthesis

  • A study by Tale, Gopula, and Toradmal (2015) highlights the use of a related 1,2,3-triazole based ligand, synthesized via click chemistry, to enhance the rate of copper-catalyzed azide–alkyne cycloaddition, indicating potential applications in rapid click protocols (Tale, Gopula, & Toradmal, 2015).

Antimicrobial and Antiepileptic Activities

  • A study by Patel, Agravat, and Shaikh (2011) discusses the synthesis of compounds including 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, with these new compounds showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Methanol Utilization in Chemical Reactions

  • Research by Sarki et al. (2021) demonstrates the use of methanol as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes, indicating its versatility in organic synthesis (Sarki et al., 2021).
  • Liu, Xu, and Wei (2021) disclosed an electrocatalytic protocol using methanol as a C1 source to synthesize 2,3-dihydroquinazolin-4(1H)-ones, highlighting methanol's role in facilitating chemical transformations (Liu, Xu, & Wei, 2021).

Spectroscopic Studies and Molecular Organization

  • Matwijczuk, Janik, and colleagues (2018) conducted spectroscopic studies on molecular organization of a related compound in different solvents, revealing changes in molecular form based on the solvent and concentration used (Matwijczuk et al., 2018).

Drug Synthesis and Analysis

  • A study by Liang et al. (2020) involved the synthesis of a deuterium-labeled compound starting from methanol, demonstrating its utility in drug analysis via LC–MS (Liang et al., 2020).

Coordination Chemistry

  • Noshchenko, Slyvka, and colleagues (2010) explored the coordination behavior of related compounds with silver(I) in crystalline complexes, providing insights into their structural and bonding properties (Noshchenko et al., 2010).

Safety And Hazards

The compound is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .

properties

IUPAC Name

(1,4-dibenzylpiperazin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUPGWGAPDMYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445513
Record name (1,4-dibenzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dibenzylpiperazin-2-yl)methanol

CAS RN

94437-04-4
Record name (1,4-dibenzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-Dibromopropionic acid, ethyl ester 7, N,N-dibenzylethylenediamine 8 and triethylamine are reacted in toluene at 80°-100° C., giving 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester 9. The ester 9 is then reacted with lithium aluminum hydride in ether, under an inert atmosphere at reflux followed by treatment with an alkali base and an alkali carbonate giving 1,4-bis(phenylmethyl)-2-piperazinemethanol 10, which is then reacted with thicnyl chloride in carbon tetrachloride at 50°-60° C. followed by treatment with an alkali hydroxide, giving 2-chloromethyl-1,4-bis(phenylmethyl)piperazine 11. The compound 11 is then reacted with an amine R4, where R4 is dimethylamine, N-methylpiperazine, etc., giving a 2-substituted methyl-1,4-bis(phenylmethyl)piperazine 12 which is then catalytically reduced in ethanol and cyclohexane, giving piperazine derivative 13. Derivative 13 is then reacted with 6 in pyridine in a sealed unit under argon at 120°-130° C., giving 14. ##STR8##
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Synthesis routes and methods II

Procedure details

A 3.06 g portion of lithium aluminum hydride in 130 ml of dry ether, with argon bubbling through the solution, was stirred at room temperature. A solution of 24.5 g of 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester in 125 ml of dry ether was added, the mixture was heated at reflux for 5 hours and then cooled. A 40 ml portion of 40% aqueous potassium hydroxide followed by 80 ml of saturated aqueous potassium carbonate were added dropwise, under argon. The mixture was allowed to stand overnight, after stirring for one hour. The ether layer was removed and saved, then the remainder filtered. The filtrate was extracted several times with ether. The ether solutions were combined, dried, filtered and evaporated, giving 22.15 g of 1,4-bis(phenylmethyl)-2-piperazinemethanol as a colorless oil.
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125 mL
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80 mL
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Synthesis routes and methods III

Procedure details

Lithium aluminium hydride (1 M solution in tetrahydrofuran, 32 ml, 32 mmol) at 0° C. was treated dropwise with a solution of 1,4-dibenzyl-piperazine-2-carboxylic acid ethyl ester (10 g, 32.1 mmol) in tetrahydrofuran (30 ml) and stirred for 16 hours. The mixture was quenched by slow addition of sodium hydroxide solution (4 M, 150 ml), followed by dichloromethane (200 ml). The organic phase was separated, dried with sodium sulfate and evaporated to afford 1,4-dibenzyl-2-(hydroxymethyl)piperazine (8.36 g) as an orange oil.
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32 mL
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10 g
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30 mL
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Synthesis routes and methods IV

Procedure details

In a dry flask were carefully placed 5.67 g (150 mmol) of lithium aluminum hydride to which were added 110 ml of absolute ether. The suspension was flushed with nitrogen and cooled to -5° C. Then a solution of 25 g (73.0 mmol) of 2-carboxyethyl-1,4-di-phenylmethyl piperazine in 110 ml of absolute ether was added dropwise. After complete addition the suspension was heated under reflux for three hours, cooled in an ice-bath. Excess of hydride was carefully destroyed with 6.3 ml of water. Insoluble material was filtered off and the ether layer was washed with water and dried over magnesium sulfate. After removing of the solvent it was obtained 18.85 g. (86%) of title compound. MP 77° C.
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5.67 g
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110 mL
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2-carboxyethyl-1,4-di-phenylmethyl piperazine
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25 g
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110 mL
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Yield
86%

Synthesis routes and methods V

Procedure details

Lithium aluminium hydride (1M in THF) (4 mL, 3.93 mmol) was added to a stirred solution of 1,4-dibenzylpiperazine-2-carboxylic acid ethyl ester (1.33 g, 3.93 mmol) in THF (25 mL) cooled to −78° C. under a nitrogen atmosphere. Water (145 μL), NaOH (aq.) (10 wt %, 145 μL) and water (450 μL) was added at 45 min intervals. The reaction mixture was filtered through a pad of celite and solvent evaporated under reduced pressure to afford (1,4-dibenzylpiperazin-2-yl)methanol (1.16 g, 3.93 mmol, 100%) as a pale yellow oil. Data for (1,4-dibenzylpiperazin-2-yl)methanol: MS (ESI) m/z: 298 ([M+H]+).
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4 mL
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1.33 g
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25 mL
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145 μL
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145 μL
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450 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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